![molecular formula C21H21NO5 B2764256 2-[(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid CAS No. 2241142-09-4](/img/structure/B2764256.png)
2-[(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 2-[(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid, has a molecular formula of C21H21NO5 and a molecular weight of 367.401. It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom, and contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a type of secondary amine. This ring is substituted at the 3 and 4 positions with a hydroxyl group and an Fmoc-protected carboxylic acid, respectively . The stereochemistry at these positions is specified as (3R,4S), indicating the spatial arrangement of these groups .Chemical Reactions Analysis
As a compound containing an Fmoc-protected amino group, this molecule would be expected to participate in peptide coupling reactions. The Fmoc group can be removed under basic conditions, revealing a free amine that can react with a carboxylic acid to form a peptide bond .Scientific Research Applications
Protecting Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely employed as a protective group for hydroxy-groups during the synthesis of complex molecules. It offers the advantage of stability under a variety of conditions, while still being removable under mild base conditions. This characteristic is particularly valuable in peptide synthesis, where the Fmoc group can be removed without disturbing other sensitive functional groups within the molecule (Gioeli & Chattopadhyaya, 1982).
Solid-Phase Peptide Synthesis
The Fmoc group plays a critical role in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. This method has significantly advanced the field of bioorganic chemistry by facilitating the synthesis of biologically active peptides and proteins under conditions that preserve the integrity of sensitive functional groups (Fields & Noble, 2009).
Synthesis of Protected Peptide Segments
The versatility of the Fmoc group is further demonstrated in its application for synthesizing protected peptide segments. These segments are crucial for constructing peptides with complex structures, including those with 'difficult sequences' that are challenging to assemble using standard methods. The Fmoc strategy enables the synthesis of such peptides by providing a reliable means to control the reactivity of peptide bonds (Johnson et al., 1993).
Novel Synthesis Approaches
Innovative approaches to synthesizing N-alkylhydroxamic acids utilize the Fmoc group, showcasing its utility in creating structurally diverse compounds. Such methodologies are crucial for developing new chemical entities with potential therapeutic applications (Mellor & Chan, 1997).
Advanced Oxidation Processes
Research into the degradation of environmental contaminants has benefited from the study of Fmoc-related compounds. For instance, the UV-H2O2 advanced oxidation process, which generates highly reactive hydroxyl radicals, has been applied to degrade various pollutants, demonstrating the broader environmental applications of this chemical framework (Adak et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19-11-22(10-13(19)9-20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIMSKYGCKGJBF-BFUOFWGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-2-[(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate](/img/structure/B2764174.png)
![(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2764177.png)
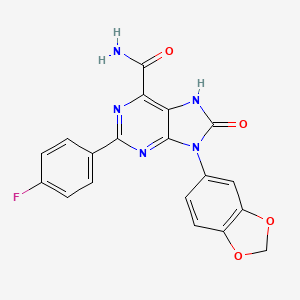
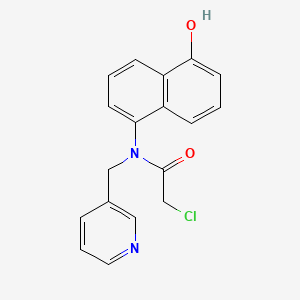
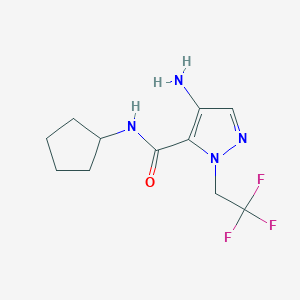
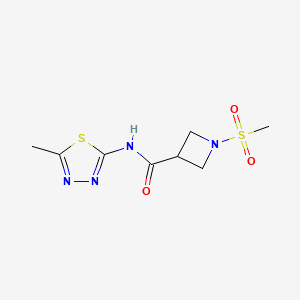
![4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2764183.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-benzyloxalamide](/img/structure/B2764185.png)
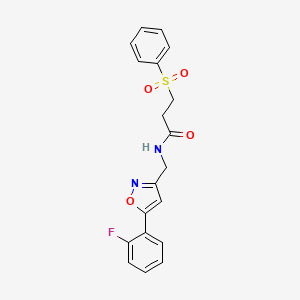
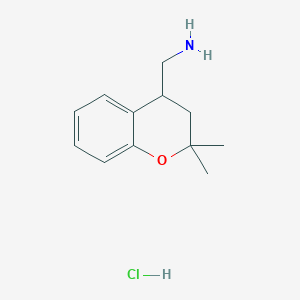
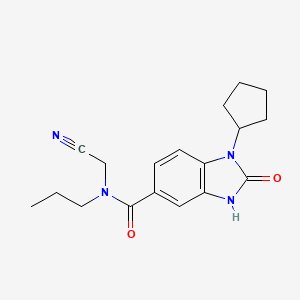
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764194.png)
![2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B2764195.png)